molecular formula C23H22N6O3S B8707376 N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine

Cat. No.: B8707376
M. Wt: 462.5 g/mol
InChI Key: ZRFMQVNLVUOVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H22N6O3S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C23H22N6O3S/c1-27-10-12-28(13-11-27)17-7-5-16(6-8-17)24-23-25-20-9-14-33-21(20)22(26-23)32-19-4-2-3-18(15-19)29(30)31/h2-9,14-15H,10-13H2,1H3,(H,24,25,26)

InChI Key

ZRFMQVNLVUOVKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)[N+](=O)[O-])SC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound (12.9 mmol) obtained in Step 3 was dissolved in 2-butanol (70 mL), and 4-(4-methylpiperazin-1-yl)benzeneamine (12.9 mmol) and trifluoroacetic acid (12.9 mmol) were added thereto. The mixture was stirred at 100° C. for 16 hours to complete the reaction, diluted with dichloromethane, and then washed with sat. NaHCO3 aqueous solution. The organic layer was dried with anhydrous sodium sulfate and then filtered and distilled under a reduced pressure. The residue was separated by column chromatography (dichloromethane:methanol=20:1 (volume ratio)) to obtain the title compound (yield: 42%).
Quantity
12.9 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step Two
Quantity
12.9 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

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